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Compound of Interest

Compound Name:
1-(3-Amino-4-

bromophenyl)ethanone

Cat. No.: B1349132 Get Quote

For Immediate Release

This guide provides a comprehensive spectroscopic analysis for the validation of the chemical

structure of 1-(3-Amino-4-bromophenyl)ethanone. Targeted at researchers, scientists, and

professionals in drug development, this document presents a comparative analysis with

structurally similar compounds, supported by experimental data and detailed methodologies.

Structural Confirmation and Spectroscopic Data
The structural identity of 1-(3-Amino-4-bromophenyl)ethanone is confirmed through a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental

data for this specific molecule is not widely published, this guide compiles available data and

provides a comparative framework using its isomers and related analogs.
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Property 1-(3-Amino-4-bromophenyl)ethanone

Molecular Formula C₈H₈BrNO[1]

Molecular Weight 214.06 g/mol [2]

CAS Number 37148-51-9[2]

Physical Form Solid[2]

Melting Point 114-118 °C[2]

Comparative Spectroscopic Data
To aid in the structural elucidation of 1-(3-Amino-4-bromophenyl)ethanone, the following

tables present a comparison of its expected and available spectroscopic data with that of its

close structural isomers and analogs.

¹H NMR Spectral Data Comparison
Compound

Aromatic
Protons (ppm)

Acetyl Protons
(ppm)

Amino Protons
(ppm)

Solvent

1-(3-Amino-4-

bromophenyl)eth

anone

(Expected)

~7.8 (d), ~7.5

(dd), ~7.2 (d)
~2.5 (s) ~4.0-5.0 (br s) CDCl₃

1-(3-

bromophenyl)eth

anone

(Predicted)

8.10 (s, 1H), 7.89

(d, J=7.8 Hz,

1H), 7.71 (d,

J=7.9 Hz, 1H),

7.36 (t, J=7.9 Hz,

1H)

2.61 (s, 3H) - CDCl₃[3]

1-(4-

Bromophenyl)eth

anone Oxime

7.50-7.20 (m,

4H)
2.25 (s, 3H) - CDCl₃[4]

¹³C NMR Spectral Data Comparison
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Compound
Carbonyl
Carbon (ppm)

Aromatic
Carbons (ppm)

Methyl Carbon
(ppm)

Solvent

1-(3-Amino-4-

bromophenyl)eth

anone

(Expected)

~197

~145 (C-NH₂),

~135 (C-Br),

~132, ~129,

~120, ~118

~26 CDCl₃

1-(4-

Bromophenyl)eth

anone Oxime

157.1
136.8, 132.7,

130.1, 127.0
15.9 CDCl₃[4]

1-(4-

bromophenyl)eth

an-1-amine

- - - MeOH

Note: The reaction of 1-(4-bromophenyl)ethan-1-amine with ¹³C-labeled CO₂ in methanol

shows a carbamate carbonyl peak at 164.66 ppm and a carbonate carbonyl peak at 161.60

ppm.[5]

IR Spectral Data Comparison
Compound

C=O Stretch
(cm⁻¹)

N-H Stretch
(cm⁻¹)

C-Br Stretch
(cm⁻¹)

Aromatic C-H
Stretch (cm⁻¹)

1-(3-Amino-4-

bromophenyl)eth

anone

(Expected)

~1670 ~3400, ~3300 ~600-500 ~3100-3000

(E)-1-(4-

Bromophenyl)-3-

(5-

bromothiophen-

2-yl)prop-2-en-1-

one

1655[6] - Not specified 3066[6]

1-(4-

Bromophenyl)eth

anone

Not specified - Not specified Not specified
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The NIST WebBook provides a reference IR spectrum for 1-(4-bromophenyl)ethanone.[7]

Mass Spectrometry Data Comparison
Compound

Molecular Ion (M⁺)
m/z

Key Fragment Ions
(m/z)

Ionization Method

1-(3-Amino-4-

bromophenyl)ethanon

e (Predicted)

[M+H]⁺: 213.98621,

[M+Na]⁺:

235.96815[1]

Not specified ESI

(E)-1-(4-

Bromophenyl)-3-(5-

bromothiophen-2-

yl)prop-2-en-1-one

372.9 [M], 375.0

[M+2][6]
Not specified Not specified

1-(4-

bromophenyl)ethanon

e

198/200 183/185, 155/157, 76 EI

The NIST WebBook provides the mass spectrum for 1-(4-bromophenyl)ethanone under

electron ionization.[8]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the

structural validation of 1-(3-Amino-4-bromophenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer.[4][6]

The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹H

NMR, key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans

for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a

spectral width of 0 to 220 ppm is standard, often requiring a larger number of scans.

Infrared (IR) Spectroscopy
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Fourier Transform Infrared (FTIR): IR spectra are recorded on an FTIR spectrometer.[6]

Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance

(ATR) accessory. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹.[6]

Mass Spectrometry (MS)
Electrospray Ionization (ESI): For polar molecules like 1-(3-Amino-4-
bromophenyl)ethanone, ESI is a suitable soft ionization technique that typically yields the

protonated molecule [M+H]⁺. The sample is dissolved in a suitable solvent (e.g., methanol,

acetonitrile) and infused into the mass spectrometer.

Electron Ionization (EI): EI is a higher-energy ionization technique that can provide valuable

fragmentation information. The sample is introduced into the ion source, often via a direct

insertion probe or gas chromatography, and bombarded with electrons.

Workflow for Spectroscopic Analysis and Validation
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis and structural validation of 1-(3-Amino-4-bromophenyl)ethanone.
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Sample Preparation

Spectroscopic Analysis

Data Analysis and Validation

Synthesized 1-(3-Amino-4-bromophenyl)ethanone

Purification (e.g., Recrystallization, Chromatography)

¹H & ¹³C NMR Spectroscopy IR Spectroscopy Mass Spectrometry (ESI/EI)

Spectral Interpretation

Comparison with Analogs and Literature Data

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic validation of 1-(3-Amino-4-bromophenyl)ethanone.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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